3-Bromobenzyl-(2-methylphenyl)ether

Description

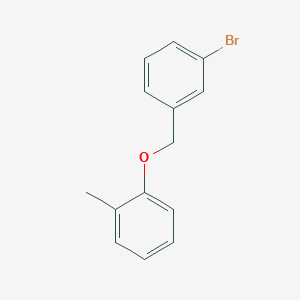

3-Bromobenzyl-(2-methylphenyl)ether is an aromatic ether characterized by a benzyl group substituted with a bromine atom at the meta position (3-bromobenzyl) and a 2-methylphenyl group connected via an oxygen atom. The molecular formula is C₁₄H₁₃BrO, with a molecular weight of 277.16 g/mol.

Properties

IUPAC Name |

1-bromo-3-[(2-methylphenoxy)methyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-11-5-2-3-8-14(11)16-10-12-6-4-7-13(15)9-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAMUNDWTAJMHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Bromobenzyl-(2-methylphenyl)ether is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a bromobenzyl group and a methylphenyl ether, which contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Interaction : It can interact with neurotransmitter receptors, influencing signaling pathways.

- Antioxidant Properties : Some studies suggest that it possesses antioxidant capabilities, reducing oxidative stress in cells.

In Vitro Studies

Several studies have investigated the effects of this compound in vitro:

- Antioxidant Activity : In a study assessing the antioxidant potential, this compound showed significant inhibition of reactive oxygen species (ROS) production in cell cultures, suggesting its role as a potential therapeutic agent against oxidative stress-related diseases .

- Enzyme Inhibition : The compound was evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Results indicated a notable inhibitory effect comparable to standard inhibitors like acarbose .

In Vivo Studies

In vivo investigations have further elucidated the biological activity of this compound:

- Anti-inflammatory Effects : Animal models treated with this compound demonstrated reduced inflammation markers, indicating its potential application in inflammatory diseases .

- Neuroprotective Effects : Research involving rodent models revealed that the compound could protect against neurodegeneration induced by toxins, suggesting its utility in neurodegenerative disorders .

Case Study 1: Neuroprotection

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound. Mice subjected to neurotoxic agents showed improved cognitive function and reduced neuronal death when treated with this compound. The study concluded that it might serve as a lead compound for developing neuroprotective drugs .

Case Study 2: Antidiabetic Potential

Another investigation focused on the antidiabetic properties of this compound. The compound was found to lower blood glucose levels in diabetic rats through mechanisms involving enhanced insulin sensitivity and reduced hepatic glucose production. This suggests its potential as a therapeutic agent for managing diabetes .

Data Table: Summary of Biological Activities

| Biological Activity | In Vitro Results | In Vivo Results |

|---|---|---|

| Antioxidant Activity | Significant ROS inhibition | - |

| Enzyme Inhibition | α-Glucosidase inhibition | - |

| Anti-inflammatory Effects | - | Reduced inflammation markers |

| Neuroprotective Effects | - | Improved cognitive function |

| Antidiabetic Potential | - | Lowered blood glucose levels |

Scientific Research Applications

Medicinal Chemistry

3-Bromobenzyl-(2-methylphenyl)ether has been investigated for its potential biological activities, including:

- Antimicrobial Properties : In vitro studies have shown significant antimicrobial activity against various bacterial strains, disrupting bacterial cell membrane integrity and leading to cell lysis.

- Anti-inflammatory Effects : Animal models treated with this compound demonstrated reduced inflammation markers, indicating potential applications in treating inflammatory diseases.

- Neuroprotective Effects : Research has indicated that this compound can protect against neurodegeneration induced by toxins, suggesting its utility in neurodegenerative disorders.

- Antidiabetic Potential : Studies revealed that the compound lowered blood glucose levels in diabetic rats through enhanced insulin sensitivity and reduced hepatic glucose production.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its bromine atom and ether linkage enhance its reactivity and binding affinity to various molecular targets.

Data Table: Summary of Biological Activities

| Biological Activity | In Vitro Results | In Vivo Results |

|---|---|---|

| Antioxidant Activity | Significant ROS inhibition | - |

| Enzyme Inhibition | α-Glucosidase inhibition | - |

| Anti-inflammatory Effects | - | Reduced inflammation markers |

| Neuroprotective Effects | - | Improved cognitive function |

| Antidiabetic Potential | - | Lowered blood glucose levels |

Case Study 1: Neuroprotection

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound. Mice subjected to neurotoxic agents showed improved cognitive function and reduced neuronal death when treated with this compound. The study concluded that it might serve as a lead compound for developing neuroprotective drugs.

Case Study 2: Antidiabetic Potential

Another investigation focused on the antidiabetic properties of this compound. It was found to lower blood glucose levels in diabetic rats through mechanisms involving enhanced insulin sensitivity and reduced hepatic glucose production, suggesting its potential as a therapeutic agent for managing diabetes.

Comparison with Similar Compounds

Brominated Diphenyl Ethers (BDEs)

Example : 3-Bromodiphenyl ether (BDE-2, CAS 7025-06-1)

- Structure : A diphenyl ether with bromine at the meta position on one phenyl ring.

- Key Differences : Unlike 3-Bromobenzyl-(2-methylphenyl)ether, BDE-2 lacks a benzyl group and methyl substituent. This results in lower molecular weight (249.09 g/mol ) and distinct physicochemical properties.

- Environmental Fate : BDE-2 exhibits moderate persistence in environmental matrices due to its aromatic stability, with a predicted half-life of 60–90 days in soil . The benzyl group in this compound may enhance biodegradability due to increased steric accessibility.

3-Bromobenzyl-(4-n-butylphenyl)ether (C₁₇H₁₉BrO)

- Structure : Features a 4-n-butylphenyl group instead of 2-methylphenyl.

- Key Differences :

- Molecular Weight : 319.24 g/mol vs. 277.16 g/mol for the target compound.

- Solubility : The n-butyl chain increases hydrophobicity, reducing water solubility compared to the methyl-substituted analog .

- Synthesis : Both compounds likely share similar synthetic routes, but the bulkier n-butyl group may require optimized reaction conditions (e.g., higher temperatures or longer reaction times).

3-(4-Bromophenoxy)benzyl Ether Derivatives

Example: 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether (CAS 80843-98-7)

- Structure : Contains additional chloro and ethyl substituents.

- Key Differences :

Physicochemical Properties and Reactivity

Table 1: Comparative Properties of Selected Ethers

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Water Solubility (Predicted) |

|---|---|---|---|---|

| This compound | C₁₄H₁₃BrO | 277.16 | 3-Br, 2-Me | Low (0.1–1 mg/L) |

| BDE-2 | C₁₂H₉BrO | 249.09 | 3-Br, phenyl | Very Low (<0.1 mg/L) |

| 3-Bromobenzyl-(4-n-butylphenyl)ether | C₁₇H₁₉BrO | 319.24 | 3-Br, 4-n-Bu | Insoluble (<0.01 mg/L) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.